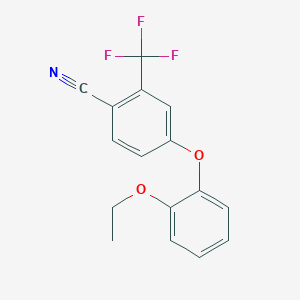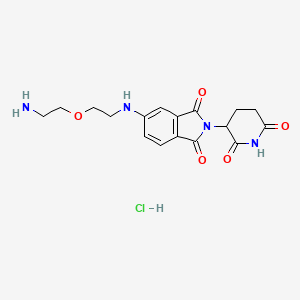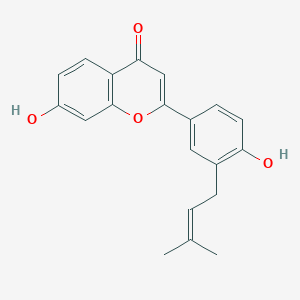
zeta1-Tocopherol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zeta1-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their potent antioxidant properties, which play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, is a lipid-soluble molecule that is synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of zeta1-Tocopherol involves the condensation of homogentisic acid with phytyl diphosphate. This reaction is catalyzed by the enzyme homogentisate phytyltransferase. The resulting product undergoes cyclization and methylation to form this compound .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as vegetable oils, nuts, and seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify tocopherols from these sources .
Chemical Reactions Analysis
Types of Reactions: : Zeta1-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation of this compound typically involves reactive oxygen species (ROS) or other oxidizing agents. Reduction reactions may involve reducing agents such as sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent .
Major Products: : The major products formed from the oxidation of this compound are tocopherol quinones. These compounds retain some antioxidant activity and can be further metabolized or recycled within the cell .
Scientific Research Applications
Chemistry: : In chemistry, zeta1-Tocopherol is used as a standard for the analysis of tocopherols in various samples.
Biology: : In biological research, this compound is investigated for its role in protecting cells from oxidative stress. It is also studied for its potential to modulate cell signaling pathways and gene expression .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders .
Industry: : In the industrial sector, this compound is used as an additive in food and cosmetic products due to its antioxidant properties. It helps to extend the shelf life of these products by preventing oxidation .
Mechanism of Action
Zeta1-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing lipid peroxidation. This helps to protect cell membranes and other cellular components from oxidative damage. This compound can also modulate cell signaling pathways and gene expression, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds: These compounds share a common chromanol ring structure but differ in the number and position of methyl groups and the degree of saturation of the side chain .
Uniqueness: : Zeta1-Tocopherol is unique in its specific methylation pattern and its particular antioxidant properties. While all tocopherols and tocotrienols exhibit antioxidant activity, the specific structure of this compound may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
90242-77-6 |
|---|---|
Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+ |
InChI Key |
RZFHLOLGZPDCHJ-KTWAZNHYSA-N |
Isomeric SMILES |
CC1=C(C2=C(CCC(O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



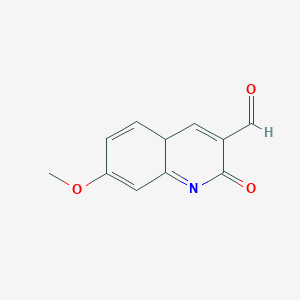
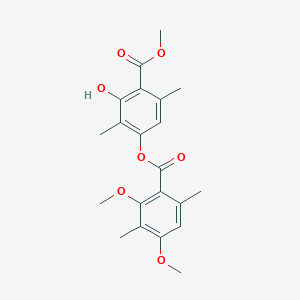
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
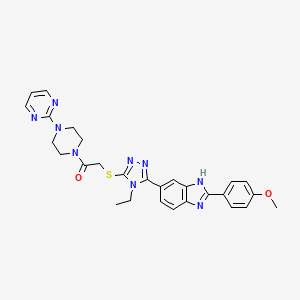
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
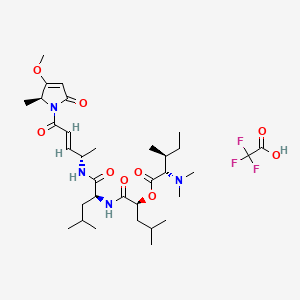
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
